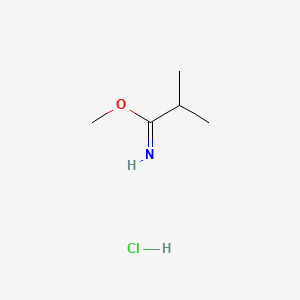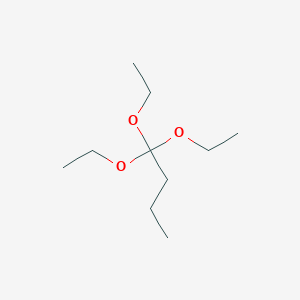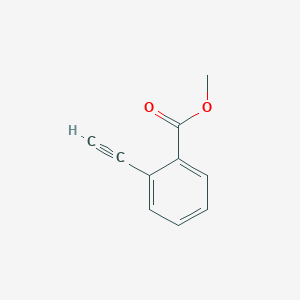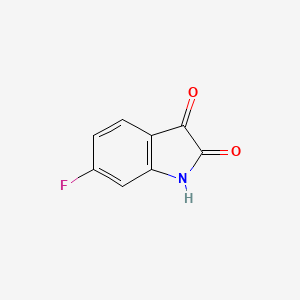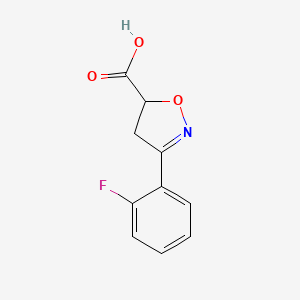
3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid” is a fluorinated phenylboronic acid derivative . Fluorinated boronic acids are a group of compounds of great importance. Replacing a hydrogen atom or a hydroxy group by a fluorine atom in enzyme-substrate analogues has been widely practiced in various areas of bioorganic and medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, fluorinated boronic acids in general have been studied extensively. The introduction of fluorine into the aromatic ring enhances the Lewis acidity of boronic acids, depending on the position and number of fluorine substituents .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity : Some derivatives of isoxazole, including those related to 3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid, have demonstrated high antitumor activity. These compounds are capable of enhancing the effect of cytostatic drugs used in medical practice (Potkin et al., 2014).
Fluorophores for Aluminium Detection : Certain phenolic substituted thiazoline fluorophores, which include derivatives of the compound , are used for selective Al3+ detection. This has potential applications in studying intracellular Al3+ levels (Lambert et al., 2000).
Synthesis of Heterocyclic Compounds : This compound is used in the synthesis of various heterocyclic compounds, which are crucial in the preparation of bio-pharmacologically active compounds, drugs, herbicides, and agrochemicals (Vitale & Scilimati, 2013).
Biochemical Studies : The compound and its derivatives are used in biochemical studies, like investigating the tautomerism of heteroaromatic compounds with five-membered rings (Boulton & Katritzky, 1961).
Chemical Synthesis and Biological Activities : These compounds are used in the synthesis of various chemical structures, some of which show significant biological activities, including anti-tumor properties (Qi Hao-fei, 2011).
Biological Activity in Stem Cell Research : Certain derivatives of this compound have shown potential significance in stem cell research, such as enhancing the growth of E. coli organisms (Denton et al., 2021).
Crystal Structure Analysis : Derivatives of this compound are also used in the study of crystal structures of chemical compounds (Loh et al., 2013).
Synthesis of Fluorinated Biologically Active Compounds : They play a role in the synthesis of fluorine-containing biologically active compounds (Allmendinger, 1991).
Antimicrobial Activity : Some derivatives show promising antimicrobial activity and are being explored as potential antimicrobial agents (Shingare et al., 2018).
Zukünftige Richtungen
While specific future directions for “3-(2-Fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid” were not found, there is a growing interest in the chemistry of boronic acids and derivatives due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, material engineering, as well as in biology and medicine .
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYPQGQLFQVFPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

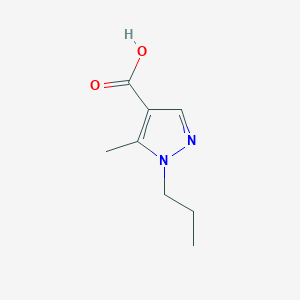

![3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1297142.png)

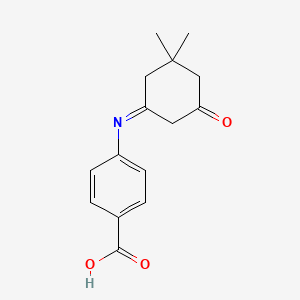
![4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid](/img/structure/B1297151.png)
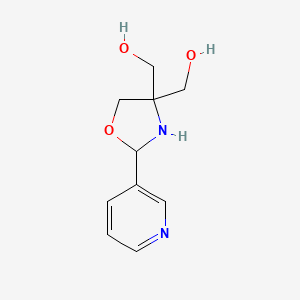

![4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid](/img/structure/B1297156.png)
